molecular formula C17H12ClFN2O4S B2540412 Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 1024580-14-0

Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B2540412
CAS RN: 1024580-14-0
M. Wt: 394.8
InChI Key: FZWTULKRHGHWLF-UHFFFAOYSA-N
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Description

“Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate” is a complex organic compound . It is related to “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride”, which is a white to yellow crystalline powder used for preparing isoxazolyl penicillin derivatives .


Synthesis Analysis

The synthesis of this compound involves a multistep reaction, including nucleophilic addition and N-acylation reaction using 2-chloro-6-fluorobenzaldehyde as the starting materials . The product was characterized by infrared, proton nuclear magnetic resonance, Carbon-13 nuclear magnetic resonance, human resource management system, and X-ray diffraction .


Molecular Structure Analysis

The molecular formula of the related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is C11H6Cl2FNO2 . The InChI key is XJCUKCOLGJDGGN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and N-acylation . More specific details about the chemical reactions involved in its synthesis are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” has a molecular weight of 274.08, a predicted density of 1.445±0.06 g/cm3, a melting point of 48 °C, a predicted boiling point of 368.3±42.0 °C, and a solubility of 68.42mg/L at 25℃ .

Scientific Research Applications

Synthesis and Analytical Techniques

  • Development of Radioisotope Carbon-14 Labelled Compounds : A study detailed the synthesis of carbon-14 labelled versions of a compound structurally related to Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. These compounds were synthesized for use as radiotracers in studies on metabolism, residue, and environmental behavior, highlighting the compound's utility in tracing and analytical methodologies (Yang et al., 2018).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes and Characterization : Research on similar compounds involves exploring novel synthetic routes and characterizing the resulting compounds through various analytical techniques. For instance, studies have focused on the synthesis and X-ray structure determination of isoxazole amino esters, offering insights into the structural aspects and potential reactivity of compounds within this chemical family (Smith et al., 1991).

Potential Biological Applications

  • Antitumor Activity : Certain derivatives have been synthesized with the intent of evaluating their antitumor activity. This suggests that compounds with the core structure of this compound might serve as precursors or active agents in developing antitumor drugs (Potkin et al., 2014).

Methodological Development

  • Synthetic Methodology : Research includes the development of synthetic methodologies for related compounds, emphasizing the importance of these compounds in synthetic organic chemistry. For example, studies have detailed synthetic methods for creating specific chloro-fluoro isoxazole derivatives, indicating the role of such compounds in advancing synthetic strategies (Su Wei-ke, 2008).

Safety and Hazards

The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

methyl 3-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4S/c1-8-12(14(21-25-8)13-9(18)4-3-5-10(13)19)16(22)20-11-6-7-26-15(11)17(23)24-2/h3-7H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWTULKRHGHWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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